

Spectroscopic data of Methyl 2-amino-3-hydroxybenzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-amino-3-hydroxybenzoate

Cat. No.: B050674

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An In-depth Technical Guide to the Spectroscopic Characterization of **Methyl 2-amino-3-hydroxybenzoate**

Introduction

Methyl 2-amino-3-hydroxybenzoate ($C_8H_9NO_3$, Molar Mass: 167.16 g/mol) is an important aromatic compound, serving as a key intermediate in the synthesis of various heterocyclic systems, including benzoxazoles, which are found in a number of polycyclic antibiotics.^{[1][2]} As with any synthetic intermediate, particularly in the context of drug development and materials science, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing the precise arrangement of atoms and functional groups.

This guide provides a comprehensive analysis of the core spectroscopic data for **Methyl 2-amino-3-hydroxybenzoate**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is framed from an application-centric viewpoint, explaining not only the data itself but also the causality behind the observed phenomena and the experimental protocols required to obtain high-fidelity results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of an organic molecule in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of each atom.

Molecular Structure and Proton Assignments

To facilitate the discussion of NMR data, the structure of **Methyl 2-amino-3-hydroxybenzoate** with proton and carbon numbering is shown below.

Caption: Structure of **Methyl 2-amino-3-hydroxybenzoate**.

¹H NMR Spectroscopy

The proton NMR spectrum provides a quantitative map of the different types of hydrogen atoms in the molecule. The spectrum of **Methyl 2-amino-3-hydroxybenzoate** was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a solvent chosen for its ability to dissolve the analyte and to avoid obscuring analyte signals.[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.66	Singlet (s)	1H	Phenolic -OH
7.20	Doublet (d)	1H	Ar-H6
6.81	Doublet (d)	1H	Ar-H4
6.39	Triplet (t)	1H	Ar-H5
6.09	Broad Singlet (br. s)	2H	Amino -NH ₂
3.78	Singlet (s)	3H	Methoxy -OCH ₃

Data sourced from
ChemicalBook.[4]

Interpretation and Causality:

- OH Proton (δ 9.66): The phenolic proton is significantly deshielded and appears as a sharp singlet downfield. Its chemical shift can be variable and is concentration-dependent, but its appearance in this region is characteristic. In DMSO, hydrogen bonding with the solvent slows down proton exchange, allowing the peak to be observed as a sharp singlet.

- Aromatic Protons (δ 6.39-7.20): The three aromatic protons appear in the expected region. H6 (δ 7.20) is adjacent to the electron-withdrawing ester group, causing it to be the most deshielded of the ring protons. H5 (δ 6.39) is positioned between the two electron-donating groups (-NH₂ and -OH), making it the most shielded (upfield). The observed splitting pattern (doublet, doublet, triplet) is consistent with a 1,2,3-trisubstituted benzene ring.
- -NH₂ Protons (δ 6.09): The protons of the primary amine appear as a broad singlet. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange.
- -OCH₃ Protons (δ 3.78): The three protons of the methyl ester group are equivalent and appear as a sharp singlet, as there are no adjacent protons to cause splitting. This is a highly characteristic signal for a methyl ester.

¹³C NMR Spectroscopy

While a published spectrum with full peak assignments is not readily available, the acquisition of ¹³C NMR data for this compound has been documented in the supporting information of scientific literature.^{[3][5]} Based on the molecular structure and established principles of ¹³C NMR, an expected spectrum can be described. The technique is invaluable for confirming the carbon skeleton of the molecule.

Expected Chemical Shift (δ) ppm	Carbon Assignment	Rationale
~168-170	C7 (C=O)	The carbonyl carbon of the ester is highly deshielded due to the attached electronegative oxygen atoms.
~145-150	C3 (C-OH)	Aromatic carbon directly attached to the hydroxyl group; significantly deshielded by oxygen.
~140-145	C2 (C-NH ₂)	Aromatic carbon attached to the amino group.
~120-125	C5	Aromatic methine carbon (C-H).
~115-120	C1 (C-COOMe)	Quaternary aromatic carbon attached to the ester group.
~110-115	C4, C6	Aromatic methine carbons (C-H).
~52	C8 (-OCH ₃)	The methyl carbon of the ester group, shielded relative to the aromatic carbons but deshielded by the adjacent oxygen.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines the standardized steps for preparing and running a solution-state NMR sample, ensuring data quality and reproducibility.[3][6]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **Methyl 2-amino-3-hydroxybenzoate**.

Methodology Workflow:

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Procedure:

- Sample Preparation: Accurately weigh 10-20 mg of solid **Methyl 2-amino-3-hydroxybenzoate**.^[3] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.^[6] Ensure complete dissolution by vortexing. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.^[3]
- Instrument Setup: Wipe the outside of the NMR tube and place it in a spinner turbine, using a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.
- Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.^[3] The magnetic field homogeneity is then optimized through a process called "shimming," which sharpens the NMR signals.
- Acquisition: Load a standard ¹H acquisition experiment. Key parameters include the spectral width, number of scans, and relaxation delay. After acquiring the proton spectrum, load a ¹³C experiment (e.g., a proton-decoupled experiment) and acquire the carbon spectrum. A greater number of scans is required for ¹³C due to its low natural abundance (1.1%).^[7]
- Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phase-corrected and referenced. The chemical shifts are calibrated relative to an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (DMSO at δ 2.50 for ¹H).^[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected IR Absorptions: The structure of **Methyl 2-amino-3-hydroxybenzoate** contains phenolic (-OH), primary amine (-NH₂), ester (C=O, C-O), and aromatic (C=C, C-H) functional

groups. Each of these will give rise to characteristic absorption bands. While a specific spectrum for this isomer is not published, data from closely related structures and established correlation tables allow for a reliable prediction of the key spectral features.[9]

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3600	O-H Stretch (Broad)	Phenolic -OH
3300 - 3500	N-H Stretch (Two bands)	Primary Amine -NH ₂
3000 - 3100	C-H Stretch	Aromatic C-H
2850 - 2960	C-H Stretch	Methyl -CH ₃
1680 - 1710	C=O Stretch (Strong)	Ester Carbonyl
~1600, ~1450	C=C Stretch	Aromatic Ring
1200 - 1300	C-O Stretch	Ester/Phenol

Interpretation and Causality:

- **-OH and -NH₂ Region:** The spectrum is expected to be dominated by a broad O-H stretching band due to hydrogen bonding. Superimposed on this, two sharper peaks for the symmetric and asymmetric N-H stretches of the primary amine should be visible.
- **Carbonyl Stretch:** A very strong, sharp absorption band is expected around 1700 cm⁻¹ for the ester C=O stretch. Its exact position can be influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent amino group.
- **Fingerprint Region (< 1500 cm⁻¹):** This region will contain a complex pattern of signals, including C-O stretching and various bending vibrations, that are unique to the molecule's overall structure.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is the most common sampling technique for IR spectroscopy, as it requires minimal to no sample preparation for solids and liquids.[10]

Objective: To obtain a high-quality infrared spectrum of solid **Methyl 2-amino-3-hydroxybenzoate**.

Step-by-Step Procedure:

- Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[9] With the press disengaged, record a background spectrum. This measures the instrument and ambient environment (e.g., CO₂, H₂O vapor) and will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.[11]
- Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Optimal contact is crucial for a strong, high-quality signal.[9]
- Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Cleaning: After the measurement, retract the press arm, and clean the sample off the crystal using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol or ethanol), then allow it to dry completely.

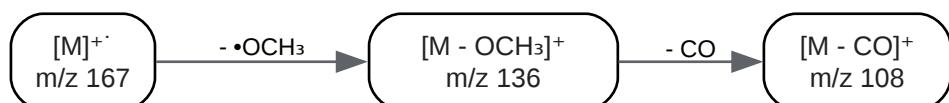
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation, valuable structural information.

Molecular Ion and Fragmentation: The nominal molecular weight of **Methyl 2-amino-3-hydroxybenzoate** is 167. Using a "soft" ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, at m/z 168.[4][7]

For structural elucidation, Electron Ionization (EI) is a "hard" technique that imparts significant energy, causing the molecule to fragment in a reproducible manner.[\[12\]](#) The fragmentation pattern provides a structural fingerprint.

Plausible EI Fragmentation Pathway: The initial step in EI-MS is the removal of an electron to form the molecular ion ($M^{+ \cdot}$) at m/z 167. This radical cation is unstable and undergoes fragmentation.



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Caption: A plausible fragmentation pathway in EI-MS.

- Molecular Ion (m/z 167): The parent ion, corresponding to the intact molecule minus one electron.
- Loss of a Methoxy Radical (m/z 136): A common and highly favorable fragmentation for methyl esters is the cleavage of the C-O bond to lose a methoxy radical ($\cdot OCH_3$, 31 Da), resulting in a stable acylium ion.
- Loss of Carbon Monoxide (m/z 108): The acylium ion (m/z 136) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da), a common fragmentation pathway for aromatic acylium ions, leading to a substituted phenyl cation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

This protocol describes the analysis of a pure, volatile solid sample via a direct insertion probe.

Objective: To determine the molecular weight and fragmentation pattern of **Methyl 2-amino-3-hydroxybenzoate**.

Step-by-Step Procedure:

- Sample Preparation: Load a microgram amount of the pure, solvent-free solid sample into a glass capillary tube. Insert the capillary tube into the direct insertion probe.
- Instrument Conditions: The mass spectrometer is operated under a high vacuum. The ion source is typically heated (e.g., to 200 °C) to ensure volatilization of the sample. The electron energy is set to a standard 70 eV to generate reproducible fragmentation patterns.[12]
- Sample Introduction: The probe is inserted into the mass spectrometer through a vacuum lock. It is slowly heated to gradually introduce the vaporized sample into the ion source.
- Data Acquisition: As the sample enters the ion source, it is bombarded by the electron beam, creating ions. These ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio. The detector records the ion abundance at each m/z, generating the mass spectrum.
- Data Analysis: Identify the molecular ion peak (M^{+}). Analyze the major fragment ions and propose structures consistent with the observed mass losses from the molecular ion.

Conclusion

The collective data from NMR, IR, and MS provide a definitive and self-validating characterization of **Methyl 2-amino-3-hydroxybenzoate**. ^1H NMR confirms the proton count and substitution pattern on the aromatic ring, while the expected ^{13}C NMR spectrum verifies the carbon framework. IR spectroscopy identifies all key functional groups—hydroxyl, amine, and ester—confirming the molecule's chemical nature. Finally, mass spectrometry establishes the correct molecular weight and offers structural insights through predictable fragmentation pathways. These orthogonal techniques, when used in concert, provide the high level of certainty required for research and development in the chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [Spectroscopic data of Methyl 2-amino-3-hydroxybenzoate (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050674#spectroscopic-data-of-methyl-2-amino-3-hydroxybenzoate-nmr-ir-ms]

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